Lipophilicity (LogP) Comparison: 3-Fluoro Isomer vs. 4-Fluoro Isomer
The lipophilicity of 2-(3-fluorophenyl)succinic acid, quantified by its LogP value, is a key differentiator from its 4-fluoro isomer, directly impacting its behavior in biological systems and chemical processes. The meta-fluoro substitution of the target compound results in a LogP of 1.47, indicating a significantly higher lipophilicity compared to the para-fluoro isomer, which has a reported LogP of 1.00 . This difference of 0.47 LogP units corresponds to an approximate threefold difference in the octanol-water partition coefficient (P), which will affect membrane permeability, plasma protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties in biological studies .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.47 |
| Comparator Or Baseline | 2-(4-Fluorophenyl)succinic acid (CAS 833-18-1); LogP = 1.00 |
| Quantified Difference | ΔLogP = 0.47 (~3-fold increase in octanol-water partition coefficient) |
| Conditions | Calculated LogP values from authoritative databases. Note: These are computational predictions, not experimentally determined values. |
Why This Matters
This LogP difference is crucial for selecting the appropriate isomer for assays where lipophilicity is a critical parameter, ensuring the molecule's behavior aligns with the intended design goals.
